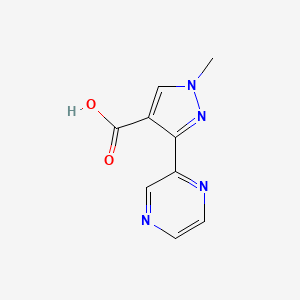

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-5-6(9(14)15)8(12-13)7-4-10-2-3-11-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBPVOWZKWILAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can be approached via two principal strategies:

- Construction of the pyrazole ring with the pyrazin-2-yl substituent already present.

- Functionalization of a preformed pyrazole ring to introduce the pyrazin-2-yl group at the 3-position, followed by carboxylation at the 4-position.

Representative Synthetic Routes for Pyrazole-4-Carboxylic Acids

Cyclization of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target compound, the following sequence is plausible:

- Step 1: Synthesis of a 1,3-dicarbonyl compound bearing a pyrazin-2-yl group at the 3-position (e.g., ethyl 3-(pyrazin-2-yl)-3-oxopropanoate).

- Step 2: Condensation with methylhydrazine to yield 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate ester.

- Step 3: Hydrolysis of the ester to afford the target carboxylic acid.

This method is supported by analogous syntheses in the literature for 1-methyl-3-substituted-pyrazole-4-carboxylic acids, providing moderate to high yields and good selectivity.

Functionalization of Preformed Pyrazole Rings

Alternatively, starting from 1-methylpyrazole, regioselective lithiation or halogenation at the 3-position can be followed by cross-coupling with a pyrazin-2-yl source (e.g., Suzuki or Negishi coupling). Subsequent carboxylation at the 4-position (e.g., via directed ortho-metalation and CO₂ quenching) yields the target acid.

Use of Grignard or Organolithium Intermediates

Some patents describe the halogenation of 1-methyl-3-aminopyrazole at the 4-position, followed by functional group interconversion (e.g., via Grignard exchange and carboxylation) to introduce the carboxylic acid moiety. For the pyrazin-2-yl variant, the introduction of the aryl group would precede or follow the carboxylation step, depending on substrate compatibility.

Key Process Parameters and Optimization

The following table summarizes critical parameters from analogous syntheses:

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| 1. Dicarbonyl formation | Pyrazin-2-yl-acetic acid, acylation agents | 60–80 | Pyrazin-2-yl group stability crucial |

| 2. Cyclization | Methylhydrazine, ethanol, reflux | 70–90 | Regioselectivity favored by methyl |

| 3. Hydrolysis | NaOH or KOH, aqueous, 80–100°C | 85–95 | High purity after recrystallization |

| 4. Cross-coupling (alt.) | Pd catalyst, boronic acid, base | 50–75 | Sensitive to sterics/electronics |

| 5. Carboxylation (alt.) | n-BuLi, CO₂, THF, -78°C | 40–60 | Requires careful temperature control |

Purification and Characterization

- Purification: Recrystallization from alcohol-water mixtures is preferred; chromatographic methods may be needed for closely related isomers.

- Characterization: NMR, IR, and mass spectrometry confirm structure and purity. Reported methods achieve >99.5% purity after optimized recrystallization.

Detailed Example: Adapted Synthesis for this compound

Stepwise Procedure (Representative):

Preparation of Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate:

- React pyrazin-2-yl-acetic acid with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

- Isolate the β-keto ester after aqueous workup.

Cyclization with Methylhydrazine:

- Dissolve the β-keto ester in ethanol, add methylhydrazine dropwise at room temperature.

- Stir and heat under reflux for 2–4 hours.

- Cool, filter, and concentrate to yield the crude pyrazole ester.

Hydrolysis to Carboxylic Acid:

- Suspend the ester in aqueous NaOH, heat at 80–100°C for 2–3 hours.

- Acidify with HCl to precipitate the carboxylic acid.

- Filter, wash, and recrystallize from ethanol-water.

- Overall yield: 60–75%

- Purity (after recrystallization): >99%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Isomer Control | Scalability | Complexity |

|---|---|---|---|---|---|

| Dicarbonyl cyclization/hydrolysis | 60–75 | >99 | High | High | Moderate |

| Halogenation/coupling/carboxylation | 40–65 | >99 | High | Moderate | Higher |

| Grignard/organolithium carboxylation | 40–60 | >99 | High | Moderate | High |

Research Findings and Considerations

- The cyclization of hydrazines with suitably substituted β-keto esters is the most straightforward and scalable method, offering high selectivity and yield for 1-methyl-3-substituted pyrazole-4-carboxylic acids.

- Cross-coupling approaches, while versatile, require careful optimization of catalyst and conditions due to the electron-deficient nature of the pyrazin-2-yl group.

- Purification is generally efficient, with isomeric impurities minimized by judicious choice of starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid with its analogs:

Key Observations :

- Pyrazine vs. Conversely, the CF₃ analog’s lipophilicity enhances metabolic stability, making it preferable in agrochemicals .

- Thiophene vs. Pyridine : Thiophene’s sulfur atom may confer distinct electronic properties, while pyridine’s nitrogen enhances hydrogen-bonding capabilities, influencing target affinity .

Biological Activity

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1339822-86-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features both pyrazole and pyrazine rings, which contribute to its unique chemical properties. The compound is characterized by the following structural features:

- Molecular Weight: 188.19 g/mol

-

Molecular Structure:

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and pyrazine moieties exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, this compound has been shown to inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against E. coli and S. aureus, indicating promising antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while EtOH/H₂O mixtures aid hydrolysis .

- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity product .

- Yield Tracking : Monitor reaction progress via TLC or HPLC to identify side products (e.g., unreacted esters) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm pyrazole ring substitution patterns (e.g., δ 8.5–9.0 ppm for pyrazine protons) and methyl group integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How should researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell lines) to validate activity .

- Structural Analog Screening : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify critical functional groups .

- Meta-Analysis : Review literature for trends (e.g., pyrazine moieties enhancing kinase inhibition) and correlate with computational docking results .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via pyrazine’s π-π stacking and carboxylic acid’s hydrogen bonding .

- QSAR Modeling : Develop regression models linking substituent electronic parameters (Hammett σ) to IC₅₀ values .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Basic: What purification methods are effective for isolating the compound?

Q. Methodological Answer :

- Liquid-Liquid Extraction : Separate acidic impurities using NaHCO₃ washes .

- Recrystallization : Use MeOH/H₂O (1:3) to crystallize the carboxylic acid form .

- HPLC : Apply reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) for high-purity batches .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrazine (e.g., 2-aminopyrazine) or pyrazole (e.g., 5-nitro) groups .

- Biological Testing : Screen analogs against target panels (e.g., cancer cell lines, bacterial strains) to identify activity trends .

- Electron-Deficiency Analysis : Use Hammett plots to correlate substituent electronic effects (σ) with logP and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.